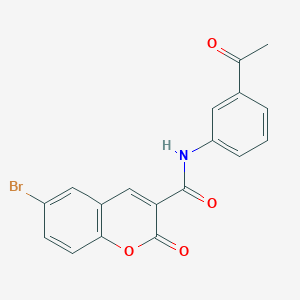
N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The compound has an acetylphenyl group attached to the nitrogen atom and a carboxamide group attached to the chromene ring. It also has a bromine atom at the 6th position of the chromene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, the acetylphenyl group, and the carboxamide group. The bromine atom would add significant weight to the molecule and could influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom might be susceptible to nucleophilic substitution reactions, and the carbonyl groups in the acetyl and carboxamide moieties could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen atom .科学的研究の応用
Synthesis and Properties
- One-pot Synthesis Protocols : Studies have demonstrated efficient one-pot synthesis methods for chromene derivatives, highlighting their potential in the synthesis of antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
- Crystal Structure Analysis : Research has focused on the detailed structural analysis of related compounds, providing insights into their spectral characterization and crystallization patterns (Polo-Cuadrado et al., 2021).
- Solvent-Free Synthesis : There is growing interest in solvent-free synthesis of chromene derivatives, emphasizing their antibacterial and antioxidant properties (Chitreddy & Shanmugam, 2017).
- Development of Polyamides : Chromene-based compounds have been used to develop new types of aromatic polyamides with photosensitive properties, relevant in material science (Nechifor, 2009).
Biological Applications
- Antibacterial and Antioxidant Activity : Several studies have shown that chromene derivatives exhibit significant antibacterial and antioxidant activities, indicating their potential use in medical and pharmaceutical applications (Ramaganesh et al., 2010).
- Inhibitory Activity Against Alzheimer's Disease : Research on novel chromenone derivatives linked to 1,2,3-triazole ring systems has shown promise in inhibiting Alzheimer's disease, especially by targeting cholinesterases (Saeedi et al., 2017).
Chemical Properties
- Thermodynamic and Kinetic Investigations : Studies have also delved into the thermodynamic and kinetic properties of chromene derivatives, which are essential for understanding their stability and reactivity in various chemical environments (Asheri et al., 2016).
作用機序
Mode of Action
It is synthesized via a claisen–smichdt-type condensation reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Result of Action
aeruginosa , suggesting that this compound may also have antimicrobial properties.
Safety and Hazards
特性
IUPAC Name |
N-(3-acetylphenyl)-6-bromo-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-10(21)11-3-2-4-14(8-11)20-17(22)15-9-12-7-13(19)5-6-16(12)24-18(15)23/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSYDFULJKNISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
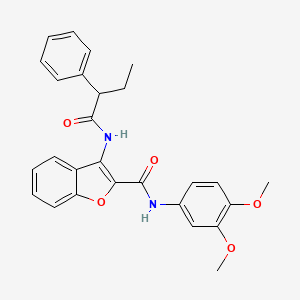
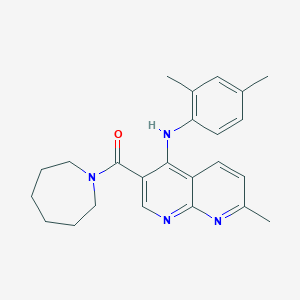
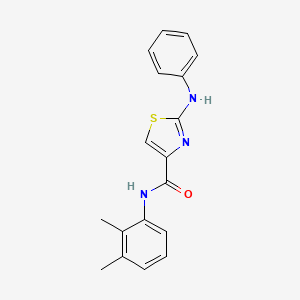
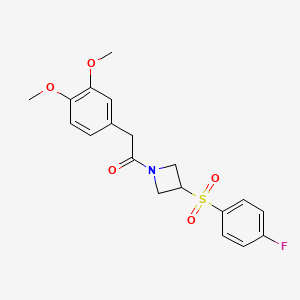
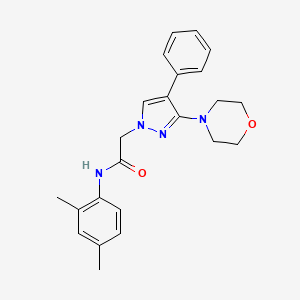

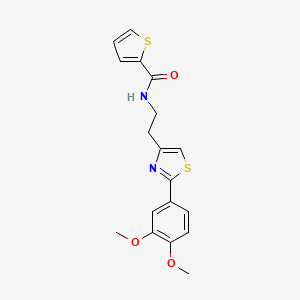
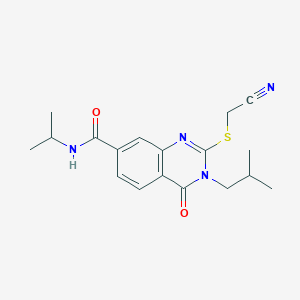
![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)
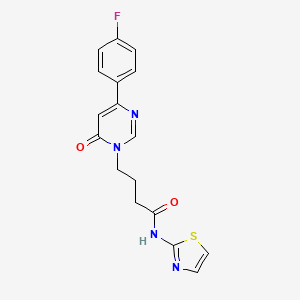
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)
